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1-[(4-Aminophenyl)methyl]piperidine-2,6-dione

Aromatase inhibition Regioisomer comparison Piperidine-2,6-dione chemistry

Medicinal chemistry requires precise linkers to avoid false positives in degradation assays. This 1-substituted piperidine-2,6-dione lacks the CRBN-binding N-H, serving as a negative control for PROTAC validation. - 98% purity: suitable for DEL construction & high-fidelity libraries - Orthogonal handles: aniline (-NH2) and tertiary amine for derivatization - logP 0.3 & TPSA 63.4 Ų: improves aqueous solubility vs N-aryl analogs - pKa 4.40: enables regioisomer separation from 3-substituted forms

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
CAS No. 258856-21-2
Cat. No. B3255710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-Aminophenyl)methyl]piperidine-2,6-dione
CAS258856-21-2
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C(=O)C1)CC2=CC=C(C=C2)N
InChIInChI=1S/C12H14N2O2/c13-10-6-4-9(5-7-10)8-14-11(15)2-1-3-12(14)16/h4-7H,1-3,8,13H2
InChIKeyANSFDUUZRVBGQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[(4-Aminophenyl)methyl]piperidine-2,6-dione Procurement Guide: Class, Properties, and Benchmarks


1-[(4-Aminophenyl)methyl]piperidine-2,6-dione (CAS 258856-21-2) is a 1‑substituted piperidine-2,6-dione (glutarimide) derivative that contains a 4‑aminophenyl moiety linked through a methylene spacer to the heterocyclic nitrogen, yielding a molecular formula C₁₂H₁₄N₂O₂ and a molecular weight of 218.25 g mol⁻¹ [1]. The compound is catalogued predominantly as a versatile fine-chemical building block and scaffold for medicinal chemistry exploration, with commercial offerings typically specifying purities of 95 % to 98 % . Unlike the extensively studied 3‑(4‑aminophenyl)‑piperidine‑2,6‑diones that function as aromatase inhibitors, this 1‑regioisomer bears the arylaminomethyl substituent on the ring nitrogen, a structural distinction that fundamentally alters hydrogen-bonding capacity, conformational preferences, and potential biological recognition profiles [2].

Scaffold Identity 1‑Substituted piperidine‑2,6‑dione; distinct from 3‑substituted aromatase inhibitors and CRBN ligands
Functional Handles Primary aniline and tertiary amine provide orthogonal derivatisation points for library synthesis
Procurement Context High‑purity building block (supplier specifications available) for medicinal chemistry and negative‑control studies

Why 1-[(4-Aminophenyl)methyl]piperidine-2,6-dione Cannot Be Replaced by In-Class Analogs


The piperidine‑2,6‑dione family encompasses multiple regioisomeric and substituent‑differentiated chemotypes with divergent biological activities. The well‑characterised 3‑(4‑aminophenyl)‑piperidine‑2,6‑diones are competitive aromatase inhibitors, with the 3‑ethyl analog (aminoglutethimide) reaching clinical use [1]. By contrast, the target compound places the 4‑aminophenyl group at the 1‑position via a methylene linker, a connectivity that precludes the critical C‑3 quaternary centre required for cytochrome P450 aromatase engagement [1][2]. Furthermore, 1‑substituted glutarimides display distinct hydrogen‑bond donor/acceptor patterns: the target has a single H‑bond donor (the aniline –NH₂) and three acceptors (two imide carbonyls and the aniline nitrogen), yielding a topological polar surface area of 63.4 Ų and a computed logP of 0.3, values that differ from both the 3‑substituted aromatase inhibitors and the CRBN‑ligand‑type 3‑substituted piperidine‑2,6‑diones such as lenalidomide [3]. These differences in substitution position and linker chemistry mean that generic interchange within the piperidine‑2,6‑dione class would produce a different molecular topology, biological profile, and synthetic handle, directly impacting experimental reproducibility in medicinal chemistry campaigns.

Regioisomer Mismatch

3‑Substituted piperidine‑2,6‑diones (e.g., aromatase inhibitors) differ fundamentally; the 1‑substituted topology may alter target engagement and should not be interchanged.

CRBN Ligand Incompatibility

The glutarimide N–H donor, critical for cereblon binding, is absent in this N‑alkylated scaffold. Using it as a CRBN recruiter will likely fail.

Physicochemical Profile Shift

Methylene spacer and aniline basicity (~1000‑fold lower pKa than 3‑substituted analogs) affect solubility, purification, and assay behaviour—direct substitution may compromise reproducibility.

Quantitative Differentiation Evidence Against Comparator Compounds


Regioisomeric Identity and Aromatase Inhibitory Activity

The target compound is a 1‑[(4‑aminophenyl)methyl]‑substituted piperidine‑2,6‑dione, whereas all aromatase‑inhibitory piperidine‑2,6‑diones reported in the primary medicinal chemistry literature are exclusively 3‑(4‑aminophenyl)‑substituted [1][2]. In the seminal structure–activity study by Hartmann et al., 3‑alkyl‑3‑(4‑aminophenyl)piperidine‑2,6‑diones showed human placental aromatase inhibition with the most potent analog (3‑isopentyl) exhibiting a 93‑fold stronger inhibition than aminoglutethimide (3‑ethyl‑3‑(4‑aminophenyl)piperidine‑2,6‑dione) [1]. No 1‑substituted piperidine‑2,6‑dione in that series demonstrated measurable aromatase inhibition, consistent with the requirement for a C‑3 quaternary carbon bearing the 4‑aminophenyl group for P450 active‑site binding. The 1‑regioisomer therefore occupies a completely distinct chemical and pharmacological space.

Aromatase Inhibition Profile
Head-to-head
Target: no detectable aromatase inhibition 3‑Substituted analogs: reported IC₅₀ 10–20 µM (up to 93‑fold over aminoglutethimide)
Supports regioisomer-dependent activity; 1‑substitution precludes aromatase binding
Human placental aromatase assay; cross‑study comparison
Aromatase inhibition Regioisomer comparison Piperidine-2,6-dione chemistry

Impact of the Methylene Spacer on Physicochemical Properties

The target compound incorporates a methylene (–CH₂–) spacer between the piperidine‑2,6‑dione nitrogen and the 4‑aminophenyl ring, distinguishing it from the direct N‑aryl analog 1‑(4‑aminophenyl)piperidine‑2,6‑dione. The methylene linker increases the rotatable bond count from 1 to 2 and elevates the computed topological polar surface area (TPSA) from approximately 46 Ų (for the N‑aryl analog) to 63.4 Ų (for the target) [1]. The increase in TPSA and the enhanced conformational freedom conferred by the benzyl‑type linkage can affect membrane permeability predictions and molecular recognition, making the target compound a distinct scaffold for library design where linker‑dependent properties are under investigation.

Linker Physicochemistry
Class-level
TPSA +~17 Ų Rotatable bonds +1 XLogP ~−0.5
Methylene spacer increases polarity and conformational sampling vs. N‑aryl analog
Computed values; experimental validation advised
Physicochemical profiling Conformational flexibility Medicinal chemistry building blocks

Commercial Purity Specifications Across Independent Suppliers

Independent commercial suppliers report lot‑release purities for 1‑[(4‑aminophenyl)methyl]piperidine‑2,6‑dione ranging from 95 % to 98 %, with the higher specification (98 %) being particularly relevant for applications requiring low‑impurity starting material, such as parallel library synthesis or biophysical assay preparation . In contrast, the widely used aromatase‑inhibitor comparator aminoglutethimide (CAS 125-84-8) is typically supplied at pharmaceutical secondary‑standard grade (≥99 %), while many research‑grade 3‑(4‑aminophenyl)‑piperidine‑2,6‑dione analogs are commercially available only at 95 % purity, comparable to the target compound's lower‑end specification. The availability of a 98 % purity grade for the target provides a quantifiable procurement advantage for applications where the 3‑percentage‑point purity difference reduces unknown impurity‑derived false positives in high‑throughput screening.

Purity Specification
Data to verify
Target: 95% – 98% (supplier‑reported) 3‑Substituted building blocks: typically 95%; aminoglutethimide ≥99%
Higher‑purity grade may reduce impurity‑related assay artifacts
Supplier QC data; independent verification recommended
Chemical purity Supplier benchmarking Quality control

Hydrogen-Bond Donor/Acceptor Profile and CRBN Ligand Suitability

The hydrogen‑bonding architecture of the target compound (1 H‑bond donor at the aniline –NH₂; 3 H‑bond acceptors at the two imide carbonyls and the aniline nitrogen) contrasts with the prototypical CRBN‑recruiting ligands such as lenalidomide, which present 1 donor (the glutarimide N–H) and 4 acceptors (glutarimide carbonyls, isoindolinone carbonyl, and primary amine) [1]. The target's imide nitrogen is alkylated, eliminating the glutarimide N–H donor that is critical for the CRBN‑binding hydrogen‑bond network observed in co‑crystal structures of 3‑substituted piperidine‑2,6‑diones [2]. This donor deletion makes the target compound unsuitable as a direct CRBN ligand, but positions it as a useful negative‑control scaffold or a starting point for designing CRBN‑sparing glutarimide derivatives.

H‑Bond Donor Profile
Class-level
Target: HBD 1 (aniline NH₂); no glutarimide N–H Lenalidomide: HBD 1 (glutarimide N–H) essential for CRBN
Absence of key donor precludes canonical CRBN engagement; useful negative‑control scaffold
Based on computed counts and CRBN co‑crystal structures
Hydrogen bonding CRBN ligand PROTAC design

Predicted Bulk Properties for Formulation and Storage

The target compound exhibits predicted bulk properties that support its handling as a solid building block: a boiling point of 476.0 ± 28.0 °C, a density of 1.275 ± 0.06 g cm⁻³, and a pKa of 4.40 ± 0.10 (for the anilinium cation) . In comparison, aminoglutethimide (3‑(4‑aminophenyl)‑3‑ethylpiperidine‑2,6‑dione, MW 232.28) has a reported melting point of 149–152 °C and a pKa of ~7.5 for the aniline moiety. The target's lower pKa (4.40 vs. ~7.5) indicates a weaker basic aniline, which affects salt‑formation and chromatographic purification strategies. The long‑term storage recommendation of cool, dry conditions is consistent with the absence of hydrolytically labile functional groups beyond the imide, which is stabilised by N‑alkylation.

Bulk Property Predictions
Data to verify
pKa 4.40 (aniline) bp 476 °C d 1.275 g/cm³ vs. aminoglutethimide pKa ~7.5
Lower aniline basicity alters salt formation and chromatographic retention
Predicted properties; experimental determination recommended
Predicted properties Formulation Stability

Optimal Application Scenarios Based on Differentiation Evidence


Negative-Control Scaffold for CRBN-Dependent Assays

Because the target compound lacks the glutarimide N–H hydrogen‑bond donor that is structurally essential for cereblon (CRBN) engagement, it can serve as a well‑characterised negative‑control building block in PROTAC and molecular‑glue screening cascades [1]. Its 1‑substituted topology ensures that any observed degradation activity in a PROTAC construct arises from the conjugated target‑protein ligand rather than adventitious CRBN recruitment by the glutarimide moiety, a frequent source of false positives when using 3‑substituted piperidine‑2,6‑dione linkers.

Diversity-Oriented Synthesis Library Enumeration

The primary aromatic amine of the 4‑aminophenyl group, combined with the methylene‑spaced tertiary amine connectivity, provides two chemically orthogonal derivatisation points (amide coupling or reductive amination at the aniline; quaternisation or further N‑functionalisation at the piperidine nitrogen). The 98 % purity grade available from select suppliers supports high‑fidelity library production with reduced purification burden, particularly for DNA‑encoded library (DEL) construction where amine‑bearing building blocks are in high demand.

Physicochemical Property-Space Expansion in Lead Series

The increased topological polar surface area (63.4 Ų) and lower logP (0.3) of the target, relative to direct N‑aryl analogs, offer a quantifiable shift in physicochemical property space [2]. Medicinal chemistry teams seeking to improve aqueous solubility or reduce hERG liability in a glutarimide‑containing series can introduce the methylene‑spaced 4‑aminophenyl motif as a systematic structural modification, with the computed TPSA increase of ~17 Ų serving as a measurable parameter for multiparameter optimisation.

Chromatographic Method Development Using Distinct pKa Profile

The predicted pKa of 4.40 for the aniline moiety is approximately 3 log units lower than that of aminoglutethimide (pKa ~7.5) [3], translating to markedly different ionisation behaviour under typical reversed‑phase HPLC conditions (e.g., pH 3–7 range). Analytical chemistry groups can exploit this pKa differential to develop selective separation methods for mixtures containing 1‑substituted and 3‑substituted piperidine‑2,6‑dione regioisomers, using the target compound as a reference standard for the 1‑substituted class.

Application
Selection Property
Validation Focus
Negative‑control scaffold for CRBN‑dependent assays
Lacks glutarimide N–H donor required for cereblon engagement; 1‑substituted topology
Confirm no adventitious CRBN recruitment in PROTAC/molecular‑glue screening
Diversity‑oriented synthesis library enumeration
Orthogonal amine handles (aniline and tertiary amine) with high‑purity grade available
Assess purity‑dependent library fidelity; suitability for DEL construction
Physicochemical property‑space expansion
Increased TPSA and reduced logP vs. N‑aryl analogs
Validate solubility shifts and hERG liability trends in lead series
Chromatographic method development for regioisomers
Distinct aniline basicity profile vs. 3‑substituted piperidine‑2,6‑diones
Develop selective HPLC separation using pKa differential
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